(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
CAS No.: 942013-08-3
Cat. No.: VC7024005
Molecular Formula: C24H22N8O4
Molecular Weight: 486.492
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942013-08-3 |
|---|---|
| Molecular Formula | C24H22N8O4 |
| Molecular Weight | 486.492 |
| IUPAC Name | (Z)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C24H22N8O4/c1-36-20-4-2-3-19(15-20)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(33)10-7-17-5-8-18(9-6-17)32(34)35/h2-10,15-16H,11-14H2,1H3/b10-7- |
| Standard InChI Key | CVFTULQGJTWAPF-YFHOEESVSA-N |
| SMILES | COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-])N=N2 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system fused with a triazole ring. Key substituents include:
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A 3-methoxyphenyl group at position 3 of the triazole ring.
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A piperazine moiety at position 7 of the pyrimidine ring.
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A (Z)-configured propenone chain terminating in a 4-nitrophenyl group.
The Z stereochemistry refers to the spatial arrangement of the nitro-substituted phenyl group and the ketone oxygen across the double bond in the propenone linker, which influences molecular geometry and intermolecular interactions .
Systematic Nomenclature
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IUPAC Name: (Z)-1-(4-(3-(3-Methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
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Molecular Formula: C₂₄H₂₂N₈O₄
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 942013-08-3 |
| Molecular Formula | C₂₄H₂₂N₈O₄ |
| Molecular Weight | 486.5 g/mol |
| SMILES Notation | COc1cccc(-n2nnc3c(N4CCN(C(=O)C=Cc5ccc(N+[O-])cc5)CC4)ncnc32)c1 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions typical of triazolopyrimidine derivatives :
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Formation of the Triazolo[4,5-d]Pyrimidine Core:
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Condensation of a substituted pyrimidine precursor with a triazole-forming agent under reflux conditions.
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Introduction of the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions.
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Piperazine Incorporation:
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Propenone Chain Installation:
Characterization Data
While detailed spectral data for this specific compound is limited in publicly available literature, analogous triazolopyrimidines are characterized using:
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Nuclear Magnetic Resonance (NMR): To confirm substituent positions and stereochemistry.
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Mass Spectrometry (MS): For molecular weight verification (e.g., observed m/z 486.5) .
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Elemental Analysis: To validate purity and compositional ratios .
| Technique | Key Features |
|---|---|
| ¹H NMR | - Aromatic protons (δ 7.0–8.5 ppm) |
| - Piperazine CH₂ groups (δ 2.5–3.5 ppm) | |
| - Methoxy group (δ 3.8–4.0 ppm) | |
| MS | Molecular ion peak at m/z 486.5 |
Physicochemical Properties
Solubility and Stability
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Solubility: Likely low in water due to aromatic and heterocyclic components; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: The nitro group may confer sensitivity to light or reducing agents, necessitating storage under inert conditions .
Stereochemical Considerations
The Z configuration of the propenone chain creates a bent geometry, potentially enhancing binding affinity to biological targets through optimized van der Waals interactions .
Biological Relevance and Applications
Research Applications
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